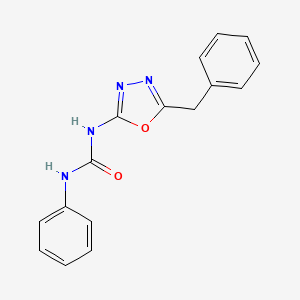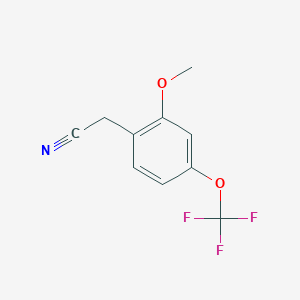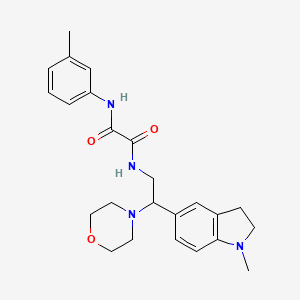
N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide” is a complex organic molecule. It contains an indole nucleus, which is a common structure in many bioactive compounds . Indole derivatives have been found in many important synthetic drug molecules and have shown various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The indole nucleus, in particular, is a heterocyclic system that is aromatic in nature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Indole derivatives are typically crystalline and colorless in nature .Wissenschaftliche Forschungsanwendungen
Molecular Structure Studies
- The structural and thermodynamic properties of morpholine-based ligands, including their stability and complexation with various ions, have been explored through 7Li NMR spectroscopy. This research provides insight into the behavior of similar compounds in solvent mixtures, highlighting the relevance of understanding molecular interactions in different environments (Rezaeivala, Zebarjadian, & Sayın, 2021).
Synthetic Methodology Development
- Novel synthetic approaches for the preparation of oxalamides have been developed, showcasing the versatility of these compounds in organic synthesis. This includes the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from specific precursors, demonstrating the adaptability of these chemical structures in creating a variety of derivatives (Mamedov et al., 2016).
Receptor Antagonism and Pharmacological Studies
- Research into neurokinin-1 receptor antagonists reveals the potential for compounds with structural similarities to N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide to be used in clinical settings for treating conditions such as emesis and depression. The water solubility and oral activity of these compounds make them suitable for various modes of administration (Harrison et al., 2001).
Ligand Synthesis and Metal Complex Studies
- The creation of morpholine-based Mannich ligands and their subsequent complexation with metals such as Cu(II) and Ni(II) illuminates the role of these compounds in forming stable metal complexes. This research highlights their potential use in various applications, including catalysis and material science (Ayeni & Egharevba, 2015).
Synthetic Routes and Anticancer Studies
- Studies focusing on the synthesis of N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives demonstrate the pharmaceutical potential of compounds structurally related to this compound. These derivatives have shown promising activity against HIV-1 replication, suggesting the broader applicability of this chemical framework in drug development (Che et al., 2015).
Wirkmechanismus
Target of Action
Compounds with indolin-2-one derivatives are often designed as acetylcholine esterase (AChE) inhibitors . AChE is an enzyme that breaks down acetylcholine, a key neurotransmitter in the brain, and is a common target for drugs used to treat Alzheimer’s disease .
Mode of Action
As potential AChE inhibitors, these compounds could bind to the active site of the AChE enzyme, preventing it from breaking down acetylcholine. This would increase the concentration of acetylcholine in the brain, enhancing cholinergic transmission .
Biochemical Pathways
The primary biochemical pathway affected would be the cholinergic pathway. By inhibiting AChE, these compounds could potentially slow the progression of Alzheimer’s disease, which is characterized by a decrease in cholinergic transmission .
Result of Action
The intended result of these compounds’ action would be to enhance cognitive function and slow the progression of Alzheimer’s disease by increasing acetylcholine levels in the brain .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-N'-(3-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O3/c1-17-4-3-5-20(14-17)26-24(30)23(29)25-16-22(28-10-12-31-13-11-28)18-6-7-21-19(15-18)8-9-27(21)2/h3-7,14-15,22H,8-13,16H2,1-2H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZZJBWMNBFPFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8,8-dimethyl-2-(methylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2541146.png)

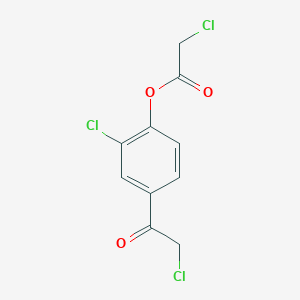
![Methyl 3-({[3-(4-nitrophenoxy)-2-thienyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B2541149.png)
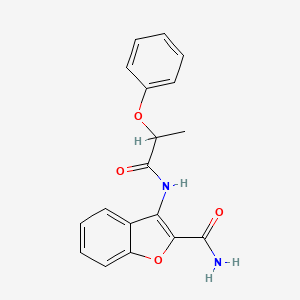
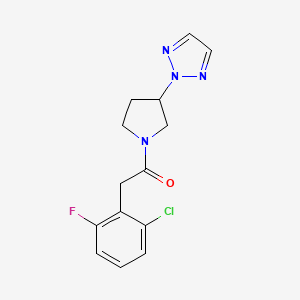

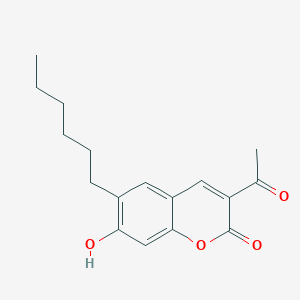
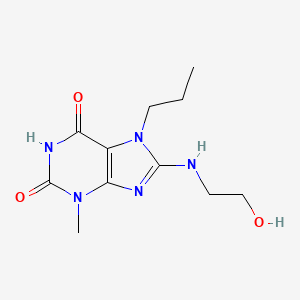
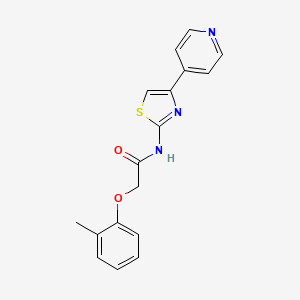
![N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2541165.png)

